![molecular formula C17H16ClN3O B3012042 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-78-0](/img/structure/B3012042.png)

4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

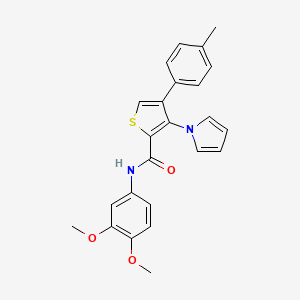

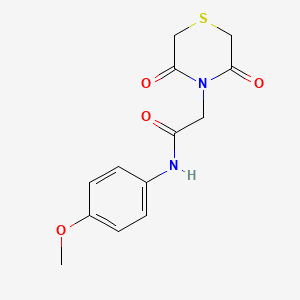

The compound 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a chemical entity that appears to be related to a class of compounds designed for therapeutic purposes. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and the chemical context suggest that it may have biological activity, possibly as a kinase inhibitor, similar to the compounds described in the papers.

Synthesis Analysis

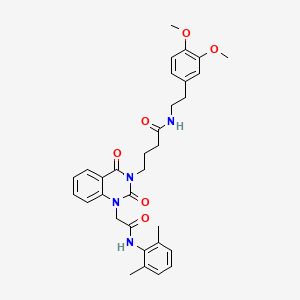

The synthesis of related benzamide derivatives typically involves multiple steps, starting from basic aromatic acids such as 2-nitrobenzoic acid. The process may include chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of a pyridine benzamide derivative was achieved through a five-step process with an overall yield of 54.5% . This suggests that the synthesis of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide could also involve a multi-step synthetic route with similar chemical transformations.

Molecular Structure Analysis

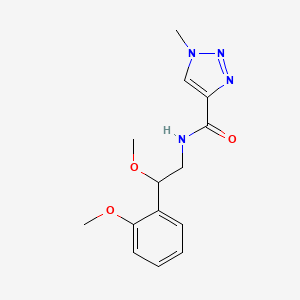

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can significantly affect the compound's biological activity. For example, the presence of a 1,2,4-oxadiazole ring has been shown to strongly inhibit RET kinase activity . The molecular structure of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide likely includes a similar heteroaryl ring, which could be critical for its potential biological function.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a chloro group, for example, could make the compound susceptible to nucleophilic substitution reactions. Additionally, the imidazo[1,2-a]pyridine moiety could participate in electrophilic substitution reactions or act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

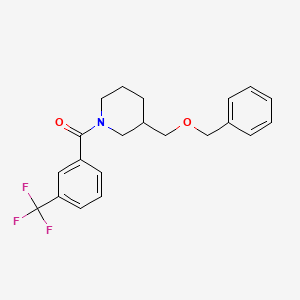

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents such as chloro, methoxy, or trifluoromethyl groups can affect properties like solubility, melting point, and stability. The specific properties of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide would need to be determined experimentally, but it is likely to exhibit moderate solubility in organic solvents and stability under standard conditions, similar to related compounds .

Scientific Research Applications

Chemical Stability and Potency

Research has shown that certain benzimidazole derivatives, like 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, need to possess high stability under neutral physiological conditions. These compounds should rapidly rearrange at low pH to the active form, as demonstrated in the study of antisecretory H+/K+-ATPase inhibitors, which are critical in controlling acidity in the stomach. The study highlights the importance of the pyridine pKa and the interaction of different substituents affecting the compound's stability and potency (Ife et al., 1989).

Synthesis Techniques

A study on the synthesis of pyrido[1,2-a]benzimidazoles, a class of compounds including 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, describes their importance in medicinal chemistry due to properties like solubility and DNA intercalation. The research presents a more efficient synthetic method for these compounds, highlighting their relevance in developing pharmaceuticals (Masters et al., 2011).

Potential Antisecretory and Cytoprotective Properties

In another study, new imidazo[1,2-a]pyridines, related to the compound , were synthesized as potential antiulcer agents. They demonstrated good cytoprotective properties in ethanol and HCl models, indicating their potential therapeutic application in treating ulcers (Starrett et al., 1989).

Applications in Cancer Therapy

A 2016 study explored 4-chloro-benzamide derivatives containing substituted heteroaryl rings as novel RET kinase inhibitors for cancer therapy. This indicates the potential application of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide in developing cancer treatments (Han et al., 2016).

Mechanism of Action

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Future Directions

Imidazo[1,2-a]pyridines have wide-ranging applications in medicinal chemistry . Therefore, it is still necessary to develop more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects . Future research could focus on developing environmentally friendly synthesis methods and exploring new therapeutic applications for these compounds .

properties

IUPAC Name |

4-chloro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c1-12-7-9-21-11-15(20-16(21)10-12)6-8-19-17(22)13-2-4-14(18)5-3-13/h2-5,7,9-11H,6,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHMCOAATHJRHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)